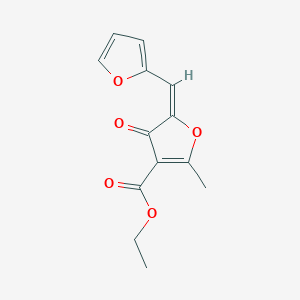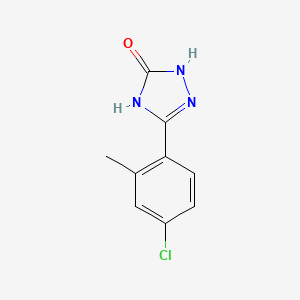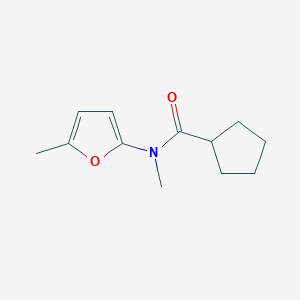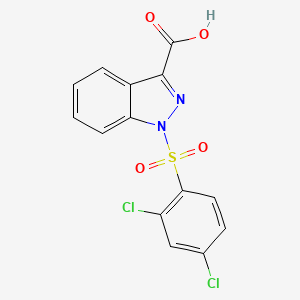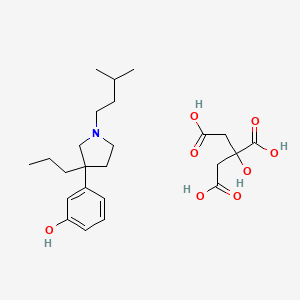
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with a molecular formula of C24H37NO8 and a molecular weight of 467.55 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenol group, and a tricarboxylate moiety. It is primarily used in scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Isopentyl and Propyl Groups: These groups are introduced through alkylation reactions.
Introduction of the Phenol Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a phenol group.
Formation of the Tricarboxylate Moiety: This is achieved through esterification reactions involving 2-hydroxypropane-1,2,3-tricarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: Where the entire synthesis is carried out in a single, continuous process, improving efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenol group, leading to the formation of quinones.
Reduction: The compound can be reduced at the pyrrolidine ring, leading to the formation of secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Secondary amines.
Substitution Products: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol: Lacks the tricarboxylate moiety.
2-Hydroxypropane-1,2,3-tricarboxylate: Lacks the pyrrolidine and phenol groups.
Uniqueness
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of a pyrrolidine ring, a phenol group, and a tricarboxylate moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
37627-59-1 |
|---|---|
Molekularformel |
C24H37NO8 |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[1-(3-methylbutyl)-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C18H29NO.C6H8O7/c1-4-9-18(16-6-5-7-17(20)13-16)10-12-19(14-18)11-8-15(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,13,15,20H,4,8-12,14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
ZCCPLOVSFHPFHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCN(C1)CCC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12902267.png)

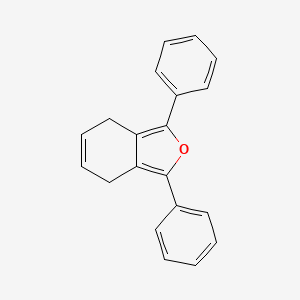
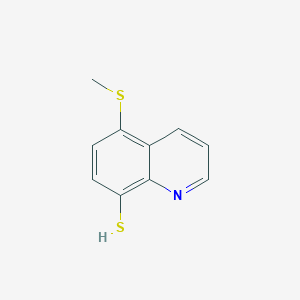

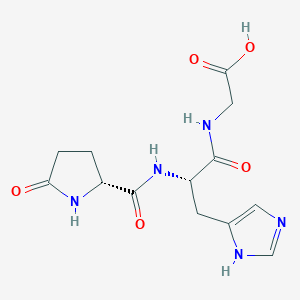
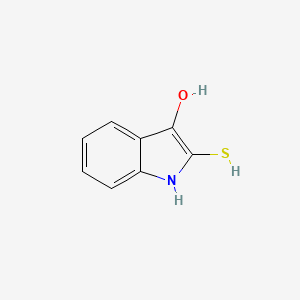
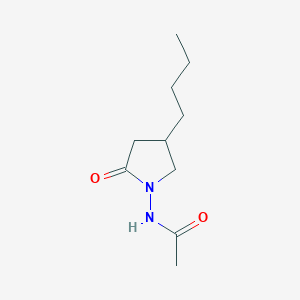
![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)
